![molecular formula C20H19ClN2O4S B5817631 4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the combination of specific reactants under controlled conditions to achieve the desired chemical structure. For example, the synthesis of similar sulfonamide and oxadiazole derivatives typically involves reactions like amidation of sulfonyl chloride products with ammonia gas or sequential combination processes under microwave-assisted conditions (Hayun et al., 2012); (Perla Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like NMR, FT-IR, and mass spectrometry. These methods provide detailed information about the molecular framework, confirming the presence of specific functional groups and the overall molecular architecture. For instance, the detailed structural elucidation of similar compounds has been achieved through 1D and 2D NMR, FT-IR, and HRMS analyses (Esmaili & Nematollahi, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c21-16-6-8-17(9-7-16)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVQGVQEZYNQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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